Lipophilicity (Log P) Comparison: N,N-Dimethyl vs. N-Monomethyl Acetamide Analog
The target compound N,N-dimethyl-2-(piperidin-4-yl)acetamide hydrochloride exhibits a computed Log P of −0.29, which is approximately 0.56 Log units higher (i.e., ~3.6-fold greater partition coefficient) than the N-monomethyl analog N-methyl-2-(piperidin-4-yl)acetamide (Log P = −0.847) [1][2]. This difference arises solely from the replacement of the amide N–H with an N–CH₃ group, which eliminates a hydrogen-bond donor and modestly increases lipophilicity.
| Evidence Dimension | Computed partition coefficient (Log P) |
|---|---|
| Target Compound Data | Log P = −0.29 (free base) |
| Comparator Or Baseline | N-Methyl-2-(piperidin-4-yl)acetamide: Log P = −0.847 |
| Quantified Difference | ΔLog P ≈ +0.56 (~3.6× increase in P) |
| Conditions | Computed values (Chembase database) |
Why This Matters
A Log P difference of 0.56 units is sufficient to alter permeability, solubility, and protein-binding predictions in lead optimization, meaning analogs derived from these two building blocks will diverge in ADME space.
- [1] Chembase, N,N-dimethyl-2-(piperidin-4-yl)acetamide hydrochloride, Log P = −0.29075682, accessed 2026. View Source
- [2] Chembase, N-methyl-2-(piperidin-4-yl)acetamide, 疏水性(logP) = −0.847, accessed 2026. View Source
